4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol
Description
4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol is a chemical compound with the molecular formula C16H17N3O3 and a molecular weight of 299.32 g/mol . This compound is known for its role as an intermediate in the synthesis of triazole medicines, such as itraconazole, which are used to treat deep fungal infections . It also acts as an inhibitor of endothelial cell proliferation .
Properties
IUPAC Name |
4-[3-[4-(4-nitrophenyl)piperazin-1-yl]butyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-16(2-3-17-4-10-20(24)11-5-17)21-12-14-22(15-13-21)18-6-8-19(9-7-18)23(25)26/h4-11,16,24H,2-3,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTYZWPUJOENPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol typically involves the reaction of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine with 4-nitrophenylbutyl bromide under controlled conditions . The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Aminophenyl derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: It is used in studies related to cell proliferation and apoptosis.
Medicine: It is a key intermediate in the synthesis of antifungal drugs like itraconazole.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The compound exerts its effects primarily by inhibiting endothelial cell proliferation. This is achieved through its interaction with specific molecular targets and pathways involved in cell cycle regulation. The nitrophenyl group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity and preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)piperazine
- 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
- 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Uniqueness
4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol is unique due to its specific structural features, such as the presence of both a nitrophenyl and a piperazinyl group, which confer distinct chemical and biological properties. Its ability to inhibit endothelial cell proliferation makes it particularly valuable in medical research and pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
